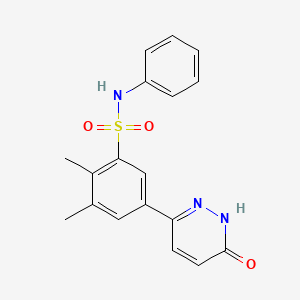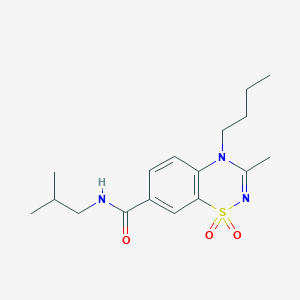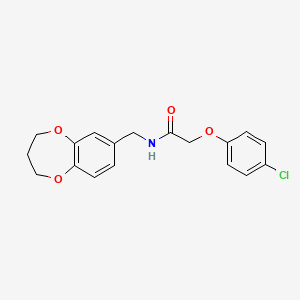![molecular formula C23H22ClN5O3S B11237734 2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11237734.png)
2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a complex organic molecule that features a combination of indole, triazole, and benzodioxepin moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Coupling of Indole and Triazole: The indole and triazole moieties are then coupled using a suitable linker, such as a sulfanyl group, through nucleophilic substitution reactions.
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, under acidic conditions.
Final Coupling: The final step involves coupling the benzodioxepin moiety with the indole-triazole intermediate using an acetamide linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxepin moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the indole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in various biological pathways.
Receptor Binding: May bind to specific receptors in the body, influencing biological processes.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Anticancer Activity: May exhibit anticancer properties through the inhibition of specific cellular pathways.
Industry
Material Science: Could be used in the development of new materials with unique properties.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It may target specific enzymes or receptors in the body, leading to inhibition or activation of biological pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Shares the indole moiety but lacks the triazole and benzodioxepin rings.
4-methyl-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the indole and benzodioxepin moieties.
3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine: Contains the benzodioxepin ring but lacks the indole and triazole moieties.
Uniqueness
The uniqueness of 2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide lies in its combination of three distinct moieties (indole, triazole, and benzodioxepin), which may confer unique biological activities and chemical properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C23H22ClN5O3S |
|---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
2-[[5-(5-chloro-1H-indol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C23H22ClN5O3S/c1-29-22(18-11-15-10-16(24)4-5-17(15)26-18)27-28-23(29)33-13-21(30)25-12-14-3-6-19-20(9-14)32-8-2-7-31-19/h3-6,9-11,26H,2,7-8,12-13H2,1H3,(H,25,30) |
InChI-Schlüssel |
NEXVLPABXOMHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(N4)C=CC(=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237651.png)

![3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11237662.png)

![N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237671.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11237681.png)
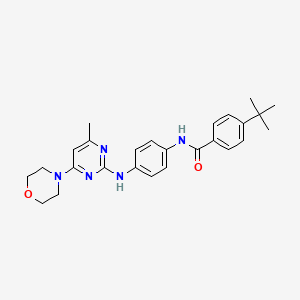

![7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237702.png)
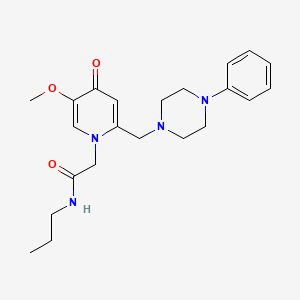
![7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237707.png)
